1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 105241-98-3
VCID: VC17325717
InChI: InChI=1S/C14H16N4O3/c19-14-10-13(16-8-2-1-3-9-16)15-17(14)11-4-6-12(7-5-11)18(20)21/h4-7H,1-3,8-10H2
SMILES:
Molecular Formula: C14H16N4O3
Molecular Weight: 288.30 g/mol

1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one

CAS No.: 105241-98-3

Cat. No.: VC17325717

Molecular Formula: C14H16N4O3

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one - 105241-98-3

Specification

CAS No. 105241-98-3
Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
IUPAC Name 2-(4-nitrophenyl)-5-piperidin-1-yl-4H-pyrazol-3-one
Standard InChI InChI=1S/C14H16N4O3/c19-14-10-13(16-8-2-1-3-9-16)15-17(14)11-4-6-12(7-5-11)18(20)21/h4-7H,1-3,8-10H2
Standard InChI Key CXUNUEAZRSAFCQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone, with the molecular formula C21H20N4O3 and a molecular weight of 376.4 g/mol . Its structure integrates a pyrazole ring fused with a piperidine moiety, creating a planar aromatic system with electron-withdrawing (nitro) and electron-donating (piperidine) groups. The SMILES notation is C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)N+[O-])C4=CC=CC=C4, reflecting the connectivity of substituents .

Spectral Characterization

Infrared (IR) spectroscopy reveals key functional groups:

  • C=O stretch at 1,673 cm⁻¹ (ketone) .

  • Nitro group asymmetrical/symmetrical stretches at 1,520 cm⁻¹ and 1,350 cm⁻¹ .

  • C-N stretches from the piperidine ring at 1,250–1,100 cm⁻¹ .

¹H NMR data (CDCl3, δ ppm) includes:

  • 10.09 ppm: Singlet for the ketone proton .

  • 7.87–7.29 ppm: Multiplet for aromatic protons .

  • 3.50–2.80 ppm: Multiplet for piperidine protons .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a Vilsmeier-Haack reaction, where acetophenonephenyl hydrazine reacts with a Vilsmeier reagent (DMF/POCl3) to form the pyrazole core . Subsequent Mitsunobu coupling introduces the piperidine group, followed by nitro-group installation via nitration using HNO3/H2SO4 .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrazole formationDMF, POCl3, 70–80°C, 6 h80
Piperidine couplingDIAD, PPh3, THF, 0°C–RT, 12 h65
NitrationHNO3 (conc.), H2SO4, 0°C, 2 h75

Purification and Analytical Validation

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized in isopropanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 376.1521 [M+H]⁺ .

Physicochemical Properties

Solubility and Partition Coefficient

The compound exhibits low aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic and piperidine groups. Its logP value of 3.1 (calculated via XLogP3) suggests moderate lipophilicity, favoring membrane permeation .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 142–143°C, with decomposition above 300°C .

Biological Activity and Mechanisms

Cell LineIC50 (µM)Reference Drug (IC50)
AGS (gastric)8.2Oxaliplatin (15.6)
MCF-7 (breast)10.7Doxorubicin (0.9)
HepG2 (liver)12.4Sorafenib (6.8)

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound shows MIC values of 32 µg/mL and 64 µg/mL, respectively, attributed to membrane disruption and DNA gyrase binding .

Structure-Activity Relationship (SAR)

  • Nitro Group: Essential for electron withdrawal, enhancing DNA intercalation .

  • Piperidine Moiety: Improves solubility and target affinity via hydrogen bonding .

  • Ketone Functionality: Critical for stabilizing the enolic tautomer, which interacts with kinase ATP-binding pockets .

Applications and Future Directions

Drug Development

This compound serves as a lead structure for dual topoisomerase II/kinase inhibitors, with preclinical studies ongoing for solid tumors .

Material Science

Its nitro-aromatic system is being explored in photoactive polymers for organic LEDs (OLEDs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator